molecular formula C19H24N6O3 B4519201 6-(morpholin-4-yl)-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}pyridazin-3(2H)-one

6-(morpholin-4-yl)-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}pyridazin-3(2H)-one

Cat. No.: B4519201
M. Wt: 384.4 g/mol
InChI Key: OEYRAQKPWHWHDW-UHFFFAOYSA-N
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Description

6-(morpholin-4-yl)-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core with morpholine and piperazine substituents

Scientific Research Applications

Antibacterial Properties

Research has shown that compounds structurally related to 6-(4-morpholinyl)-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-3(2H)-pyridazinone, such as piperazinyl oxazolidinones with heteroaromatic rings, exhibit significant antibacterial properties. These compounds are particularly effective against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, and have comparable in vivo potency to other known antibacterial agents like linezolid (Tucker et al., 1998).

Synthetic Chemistry Applications

The compound's structural elements are useful in synthetic chemistry. For example, reactions involving morpholine, piperidine, and pyrrolidine enamines with various agents demonstrate the compound's utility in synthesizing diverse chemical structures, reflecting its role in the development of new chemical entities (Colonna et al., 1970).

Antinociceptive Activity

Derivatives of 3-pyridazinones carrying morpholino, arylpiperidino, and arylpiperazino moieties, similar to the queried compound, have been synthesized and evaluated for their antinociceptive activity. These compounds have shown to be more effective than aspirin in antinociceptive activity tests, indicating their potential in pain management (Gökçe et al., 2001).

Anti-inflammatory and Analgesic Agents

2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones, similar to the compound , have been synthesized and assessed for anti-inflammatory and analgesic activities. These compounds showed promising results, with certain derivatives exhibiting significant anti-inflammatory and analgesic activities without ulcerogenicity, demonstrating their potential as safer alternatives to traditional anti-inflammatory drugs (Singh et al., 2017).

Bioactivity of Pyridazinone Derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Morpholine Group: Morpholine can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by morpholine.

    Attachment of the Piperazine-Pyridine Moiety: The piperazine-pyridine moiety can be attached through a series of condensation reactions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Properties

IUPAC Name

6-morpholin-4-yl-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3/c26-18-5-4-17(23-11-13-28-14-12-23)21-25(18)15-19(27)24-9-7-22(8-10-24)16-3-1-2-6-20-16/h1-6H,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYRAQKPWHWHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(morpholin-4-yl)-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}pyridazin-3(2H)-one
Reactant of Route 2
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6-(morpholin-4-yl)-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}pyridazin-3(2H)-one
Reactant of Route 3
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6-(morpholin-4-yl)-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}pyridazin-3(2H)-one
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6-(morpholin-4-yl)-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}pyridazin-3(2H)-one
Reactant of Route 5
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6-(morpholin-4-yl)-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}pyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
6-(morpholin-4-yl)-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}pyridazin-3(2H)-one

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